![molecular formula C24H18ClN5O2 B2483569 N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-27-4](/img/no-structure.png)

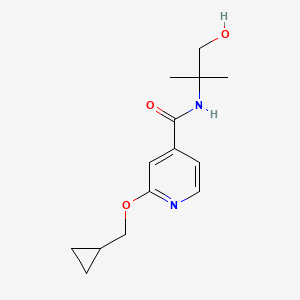

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a broader class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential therapeutic applications. These compounds typically exhibit a wide range of pharmacological properties, making them valuable in drug development and medicinal chemistry.

Synthesis Analysis

Synthesis of related compounds often involves multi-step reactions including ring-opening, cyclization, and substitution reactions. For example, the synthesis of triazolo[4,3-a]quinazolin-5(4H)-one derivatives has been achieved through processes involving ring-opening, cyclization, and Mannich reactions, providing a pathway to synthesize a variety of structurally related compounds (Wu et al., 2021).

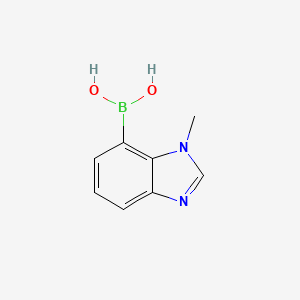

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectroscopic methods like NMR, MS, and FT-IR, as well as X-ray crystallography. Density Functional Theory (DFT) calculations can also be used to predict and confirm molecular geometries, electrostatic potentials, and other electronic properties, offering insights into the molecule's reactivity and interactions with biological targets (Wu et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound has been a subject of various synthesis and biological activity studies. Research has demonstrated the synthesis of related 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, exploring their potential biological activities and acute toxicity through computer prediction models. These studies identified compounds with potential antineurotic activity, suggesting prospects for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Properties

Considerable research has been done on the antimicrobial properties of triazoloquinazoline derivatives. A study synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated them against primary pathogens like Escherichia coli, Klebsiella pneumonia, and others. The compounds demonstrated selective action, with some showing potent antibacterial effects against pathogens like Staphylococcus aureus and antifungal activity against Candida albicans (Pokhodylo, Manko, Finiuk, et al., 2021).

Antibacterial Evaluation

Compounds related to N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide have been synthesized and evaluated for their antibacterial activities. For instance, a series incorporating 5-substituted 1,2,4-triazolo[4,3-c]quinazoline or 4-substituted thiazole showed good antibacterial potency (Gineinah, 2001).

Anticancer Activity

Recent studies have focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, revealing structural requirements essential for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, offering a basis for the development of new anticancer agents (Reddy, Reddy, Reddy, et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzylamine with 3-methylbenzoyl chloride to form N-(4-chlorobenzyl)-3-methylbenzamide. This intermediate is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole and 8-chloroquinoline-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3-methylbenzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "8-chloroquinoline-5-carboxylic acid" ], "Reaction": [ "Step 1: React 4-chlorobenzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(4-chlorobenzyl)-3-methylbenzamide.", "Step 2: React N-(4-chlorobenzyl)-3-methylbenzamide with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form an intermediate.", "Step 3: React the intermediate from step 2 with 8-chloroquinoline-5-carboxylic acid in the presence of a coupling agent such as DCC and a base such as triethylamine to form the final product, N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |

CAS-Nummer |

1031623-27-4 |

Produktname |

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

Molekularformel |

C24H18ClN5O2 |

Molekulargewicht |

443.89 |

IUPAC-Name |

N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H18ClN5O2/c1-14-3-2-4-16(11-14)21-22-27-24(32)19-10-7-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-8-18(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31) |

SMILES |

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)

![[1,4'-Bipiperidine]-2,6-dione hydrochloride](/img/structure/B2483496.png)

![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)

![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)